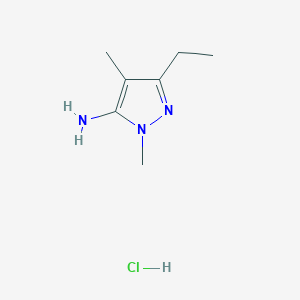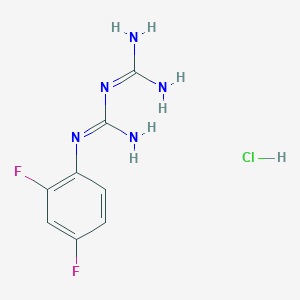![molecular formula C13H23N5O2 B1317494 tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate CAS No. 912763-11-2](/img/structure/B1317494.png)
tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . Another example is the synthesis of 1,2,4-triazole derivatives, which were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .Chemical Reactions Analysis
The compound is used as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . It dramatically accelerates reaction rates and suppresses cell cytotoxicity .Physical And Chemical Properties Analysis
The compound is a solid and should be stored at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.科学的研究の応用
Click Chemistry Catalyst
This compound serves as a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC). It accelerates reaction rates and is particularly useful due to its ability to suppress cell cytotoxicity . This makes it an excellent choice for bioconjugation in chemical biology experiments.
Bioconjugation in Chemical Biology
The biocompatibility and fast kinetics of this compound are advancements from water-insoluble TBTA. It is desirable for bioconjugation applications, which involve joining two molecules together, typically using a covalent bond . This is crucial in the development of new drugs and targeted therapies.
Biocompatible Copper (I) Catalysts
As a ligand, it facilitates the use of copper (I) in live-cell imaging. The compound’s properties allow for the creation of biocompatible copper (I) catalysts that can be used for in vivo imaging of glycans, providing insights into cellular processes .
Metabolic Labeling
The compound is used in metabolic labeling of fucosylated glycoproteins in Bacteroidales species. This application is significant in microbiology and immunology, as it helps in tracking and understanding the role of glycoproteins .
Compartment-Specific pH Measurement
Its application extends to compartment-specific pH measurement inside E. coli. This is a critical aspect of understanding bacterial behavior and response to environmental changes .
Enhancing Bioorthogonal Click Reactions
The compound has been shown to increase the efficacy of bioorthogonal click reactions for bioconjugation. This comparative study is essential for advancing the field of bioconjugation and improving the efficiency of these reactions in various biological contexts .
作用機序
Target of Action
The primary target of this compound, also known as “4-[1,2,4]TRIAZOL-1-YLMETHYL-[1,4]DIAZEPANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER”, is the copper (I) ion . This compound acts as a ligand , binding to the copper (I) ion and stabilizing it .
Mode of Action
This compound interacts with its target, the copper (I) ion, through a process known as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is a type of click chemistry , which refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields of products .
Biochemical Pathways
The compound’s interaction with the copper (I) ion accelerates the rate of the CuAAC reaction . This reaction is often used in bioconjugation , which involves the joining of two biomolecules to form a single, more complex molecule with new biological properties .
Pharmacokinetics
It is known to bewater-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the compound’s bioavailability , as it can be more easily absorbed and distributed in the body .
Result of Action
The result of the compound’s action is the acceleration of the CuAAC reaction rate and suppression of cell cytotoxicity . This makes it desirable for bioconjugation in diverse chemical biology experiments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of copper (I) ions is necessary for the compound to exert its effects . Additionally, the compound’s water solubility means that it can be influenced by the hydration levels in its environment .
将来の方向性
特性
IUPAC Name |
tert-butyl 4-(1,2,4-triazol-1-ylmethyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-5-16(7-8-17)11-18-10-14-9-15-18/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHKYBKJUQPGMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587585 |
Source


|
| Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |
CAS RN |
912763-11-2 |
Source


|
| Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)


![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)



